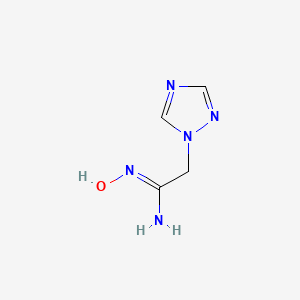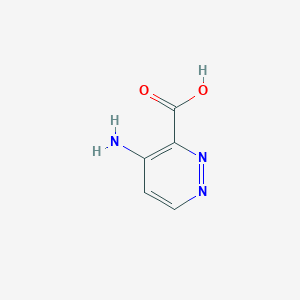![molecular formula C10H15N5O B1276402 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 873408-42-5](/img/structure/B1276402.png)
2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activity and its utility as a synthon in the preparation of polycondensed heterocycles. The triazolopyrimidine core is a versatile moiety that can be further functionalized to create a wide array of heterocyclic compounds with diverse properties and potential applications.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been explored through various methods. One approach involves the acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, leading to the formation of polycyclic derivatives . Another efficient synthesis method is a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, which yields 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can vary significantly depending on the substituents and the conditions under which they are synthesized. For instance, the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides can lead to the formation of amides and subsequent intramolecular alkylation to form various polycondensed heterocycles . The crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, showing different supramolecular architectures in its solvated forms .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives is influenced by their molecular structure. For example, the partially hydrogenated derivatives can undergo acylation, intramolecular alkylation, and various other reactions leading to mesoionic heterocycles or the selective synthesis of free bases, oxidative aromatization, or hydrolysis of the dihydropyrimidine cycle . These reactions are sensitive to the reaction conditions and the nature of the substituents on the triazolopyrimidine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are determined by their molecular structure and the nature of their substituents. The solvate forms of these compounds can exhibit different hydrogen-bonding interactions and supramolecular architectures, which can be analyzed through topological analyses of the electron-density distribution. These analyses can provide insights into the hydrogen-bonding energies and the stability of the resulting structures .
Applications De Recherche Scientifique
Antibacterial Activity
A study by Lahmidi et al. (2019) explored the synthesis of a derivative of this compound, highlighting its antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Synthesis and Regioselective One-Step Synthesis
Massari et al. (2017) reported on the efficient and regioselective one-step synthesis of derivatives of this compound, highlighting its potential as a scaffold for biologically active compounds, particularly for the inhibition of influenza virus RNA polymerase (Massari et al., 2017).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized derivatives of the compound and investigated their antimicrobial and antifungal activities, demonstrating their potential in treating infections (Komykhov et al., 2017).
Chemical Transformations
Zemlyanaya et al. (2018) studied the synthesis and chemical transformations of a related compound, contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Zemlyanaya et al., 2018).
Analgesic Activity
Ogorodnik et al. (2018) synthesized derivatives of this compound and evaluated their analgesic effects. The study highlighted the potential of these compounds in pain management, with specific derivatives showing significant analgesic activity (Ogorodnik et al., 2018).
Novel Synthetic Approaches
Other studies have focused on novel synthetic approaches and characterizations of this compound and its derivatives, demonstrating a broad range of potential applications in medicinal and synthetic chemistry. These include works by Pyatakov et al. (2015), Chernyshev et al. (2014), and Gol et al. (2019), among others (Pyatakov et al., 2015), (Chernyshev et al., 2014), (Gol et al., 2019).
Orientations Futures
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . It has been exploited to generate candidate treatments for cancer and parasitic diseases . This suggests that “2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and other TP derivatives may have potential applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
2-amino-6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXMMMKJXRDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2N=C(NN2C1=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424240 |
Source


|
| Record name | 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL | |
CAS RN |
873408-42-5 |
Source


|
| Record name | 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)




![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)



![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)